BOC-DL-Phenylalanine BOC-DL-Phenylalanine
Brand Name: Vulcanchem
CAS No.: 4530-18-1
VCID: VC21538579
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

BOC-DL-Phenylalanine

CAS No.: 4530-18-1

VCID: VC21538579

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

BOC-DL-Phenylalanine - 4530-18-1

Description

BOC-DL-Phenylalanine, also known as N-tert-butoxycarbonyl-DL-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, drug development, biotechnology, and neuroscience research. The compound serves as a protective group, allowing selective modification of amino acids during peptide synthesis without affecting other parts of the molecule.

Peptide Synthesis

BOC-DL-Phenylalanine is crucial in peptide synthesis due to its role as a protective group. This allows chemists to selectively modify amino acids without affecting others, thereby streamlining the creation of complex proteins .

Drug Development

In drug development, BOC-DL-Phenylalanine aids in designing pharmaceuticals that can interact with specific biological targets, enhancing drug efficacy and specificity .

Biotechnology

The compound is used in biotechnological applications, particularly in the production of recombinant proteins. This aids in the development of biologics that can treat various diseases .

Neuroscience Research

BOC-DL-Phenylalanine is utilized in studies related to neurotransmitter activity, helping researchers understand the role of amino acids in brain function and potential treatments for neurological disorders .

Cosmetic Formulations

Its properties make it suitable for use in cosmetic products, enhancing skin hydration and improving the texture of formulations .

Research Findings

Research on BOC-DL-Phenylalanine highlights its versatility across multiple scientific disciplines. In peptide synthesis, it facilitates the controlled assembly of peptides by protecting the amino group of phenylalanine, allowing for selective reactions at other sites . In drug development, its ability to interact with biological targets enhances the specificity of pharmaceutical compounds . Additionally, its role in neuroscience research contributes to understanding neurotransmitter functions and developing treatments for neurological conditions .

CAS No. 4530-18-1
Product Name BOC-DL-Phenylalanine
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChIKey ZYJPUMXJBDHSIF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Solubility 35.3 [ug/mL]
Synonyms BOC-DL-Phenylalanine;Boc-Dl-Phe-Oh;4530-18-1;N-(tert-Butoxycarbonyl)phenylalanine;STK367898;2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANOICACID;1178567-92-4;2-tert-Butoxycarbonylamino-3-phenyl-propionicacid;2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoicacid;PubChem12000;ACMC-209ccd;ACMC-209esn;CBMicro_013775;CBKinase1_000280;CBKinase1_012680;AC1L6N0R;AC1Q1N8E;AC1Q5XQ1;SCHEMBL67020;MLS000761391;CHEMBL1721171;CTK7I4487;MolPort-002-136-079
PubChem Compound 269698
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator